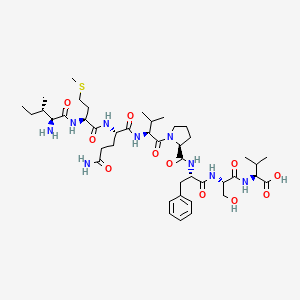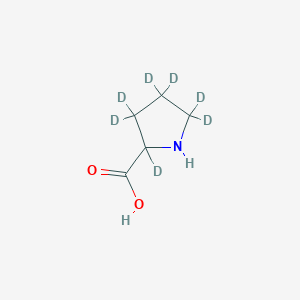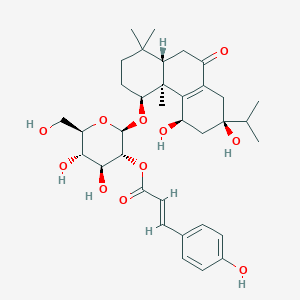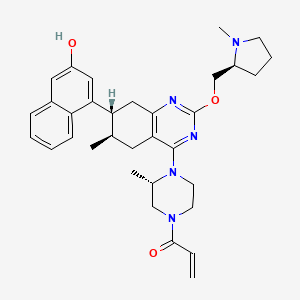
Junceellolide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Junceellolide C is a natural product found in the gorgonian corals Dichotella gemmacea and Junceella fragilis. It belongs to the class of briarane-type diterpenoids, which are known for their complex structures and diverse biological activities . This compound has garnered attention for its potential anti-hepatitis B virus (HBV) activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Junceellolide C involves multiple steps, including the formation of a γ-lactone fused to a bicyclo[8.4.0] ring system. The synthetic route typically starts with the extraction of the compound from the gorgonian coral using solvents like acetone and methanol . The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
Análisis De Reacciones Químicas
Types of Reactions
Junceellolide C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Junceellolide C exerts its effects by inhibiting the transcription of covalently closed circular DNA (cccDNA) in HBV-infected cells. This inhibition leads to a reduction in HBV DNA replication and a decrease in the levels of HBV RNA . The molecular targets and pathways involved in this mechanism include the inhibition of RNA polymerase and other transcriptional regulators .
Comparación Con Compuestos Similares
Similar Compounds
Junceellolide C is part of a family of briarane-type diterpenoids, which include compounds like:
- Junceellolide A
- Junceellolide B
- Junceellolide D
- Praelolide
- Juncin ZI
Uniqueness
What sets this compound apart from its analogs is its specific anti-HBV activity. While other briarane-type diterpenoids also exhibit biological activities, this compound’s ability to inhibit HBV DNA replication and reduce HBV RNA levels makes it particularly valuable for antiviral research .
Propiedades
Fórmula molecular |
C26H33ClO10 |
|---|---|
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate |
InChI |
InChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7-/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1 |
Clave InChI |
GTHKEJRKRGQZPU-PWOPPRJBSA-N |
SMILES isomérico |
C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@]([C@H](CC[C@]34CO4)OC(=O)C)([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)C)OC(=O)C)O |
SMILES canónico |
CC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)


